molecular formula C20H33N3O2 B2652423 N-(1-ethylpiperidin-4-yl)-N-methyl-1-(prop-2-enoyl)-octahydro-1H-indole-2-carboxamide CAS No. 2094133-44-3

N-(1-ethylpiperidin-4-yl)-N-methyl-1-(prop-2-enoyl)-octahydro-1H-indole-2-carboxamide

Cat. No.: B2652423
CAS No.: 2094133-44-3
M. Wt: 347.503
InChI Key: GXXJHTKFKOBPNG-UHFFFAOYSA-N
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Description

N-(1-ethylpiperidin-4-yl)-N-methyl-1-(prop-2-enoyl)-octahydro-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring, an indole moiety, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-N-methyl-1-prop-2-enoyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O2/c1-4-19(24)23-17-9-7-6-8-15(17)14-18(23)20(25)21(3)16-10-12-22(5-2)13-11-16/h4,15-18H,1,5-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXJHTKFKOBPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N(C)C(=O)C2CC3CCCCC3N2C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpiperidin-4-yl)-N-methyl-1-(prop-2-enoyl)-octahydro-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, such as 1-ethylpiperidine, the compound is functionalized at the 4-position.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a ketone.

    Coupling Reactions: The piperidine and indole units are coupled through a series of reactions, often involving amide bond formation.

    Final Functionalization: The final steps involve introducing the prop-2-enoyl group and completing the carboxamide formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Scalability: Adapting the process for large-scale production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpiperidin-4-yl)-N-methyl-1-(prop-2-enoyl)-octahydro-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at different positions, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the prop-2-enoyl group to a propyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may interact with various enzymes and receptors, making it a candidate for drug development. Its potential to modulate biological pathways can be explored in pharmacological studies.

Medicine

In medicine, N-(1-ethylpiperidin-4-yl)-N-methyl-1-(prop-2-enoyl)-octahydro-1H-indole-2-carboxamide could be investigated for its therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-4-yl)-N-methyl-1-(prop-2-enoyl)-octahydro-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ethylpiperidin-4-yl)-N-methyl-1-(prop-2-enoyl)-octahydro-1H-indole-2-carboxamide: shares similarities with other piperidine and indole derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds

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